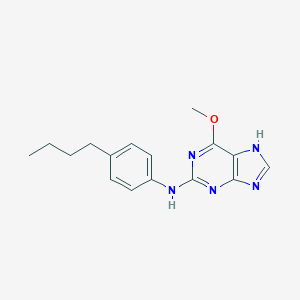
N-(4-BUTYLPHENYL)-6-METHOXY-9H-PURIN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-: is a derivative of purine, a heterocyclic aromatic organic compound. Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine. This particular compound features a butylphenylamino group at the 2-position and a methoxy group at the 6-position of the purine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- typically involves multiple steps. One common method starts with the preparation of 2,6-dichloropurine. The chlorines are then substituted with the desired functional groups through nucleophilic aromatic substitution reactions. For instance, the butylphenylamino group can be introduced using a suitable amine under basic conditions, while the methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the purine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions where the substituents are attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide for methoxy substitution and butylphenylamine for amino substitution are commonly used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted purines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be used to investigate the effects of specific substitutions on purine metabolism and function.
Medicine: Purine derivatives have been explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This compound might be evaluated for similar properties, particularly due to its unique substituents.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, where its chemical properties provide specific advantages.
Mécanisme D'action
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- would depend on its specific biological target. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase or xanthine oxidase. The butylphenylamino and methoxy groups might enhance binding affinity or selectivity for certain targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 9H-Purine, 2-((4-butylphenyl)amino)-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 6-Amino-2-((4-butylphenyl)amino)-9H-purine
Comparison: Compared to other similar compounds, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is unique due to the presence of the methoxy group at the 6-position. This substitution can significantly alter its chemical reactivity and biological activity. For instance, the methoxy group might enhance the compound’s solubility or stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
104715-69-7 |
|---|---|
Formule moléculaire |
C16H19N5O |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
Clé InChI |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Key on ui other cas no. |
104715-69-7 |
Synonymes |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















